molecular formula C11H7BrClNO2 B13514858 Methyl 7-bromo-4-chloroquinoline-2-carboxylate

Methyl 7-bromo-4-chloroquinoline-2-carboxylate

Cat. No.: B13514858
M. Wt: 300.53 g/mol
InChI Key: KDCSGHHZDYCDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-4-chloroquinoline-2-carboxylate is a halogenated quinoline derivative featuring a bromine atom at position 7, a chlorine atom at position 4, and a methyl ester group at the 2-carboxylate position. Quinoline derivatives are renowned for their roles in medicinal chemistry, particularly as antimicrobial and anticancer agents, owing to their ability to interact with biological targets such as enzymes and DNA .

The synthesis of such compounds typically involves halogenation (bromination/chlorination) of the quinoline backbone, followed by esterification at the carboxylate position.

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

methyl 7-bromo-4-chloroquinoline-2-carboxylate

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)10-5-8(13)7-3-2-6(12)4-9(7)14-10/h2-5H,1H3

InChI Key

KDCSGHHZDYCDHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=CC(=C2)Br)C(=C1)Cl

Origin of Product

United States

Preparation Methods

Stepwise Synthesis from 4-Bromaniline and Ethyl Propiolate

A robust industrially scalable method reported involves a three-step process starting from 4-bromaniline and ethyl propiolate, proceeding through intermediate quinoline derivatives to the target compound:

Step Reaction Conditions Yield Notes
1 Michael addition of ethyl propiolate to 4-bromaniline in methanol under nitrogen or inert atmosphere 30–50 °C, stirring Not specified Forms 3-(4-bromaniline) ethyl acrylate
2 Cyclization of 3-(4-bromaniline) ethyl acrylate in diphenyl ether 200–220 °C, 10 hours 79.5–81% Produces 6-bromoquinoline-4(1H)-one
3 Chlorination of 6-bromoquinoline-4(1H)-one with phosphorus trichloride in toluene Reflux, 2 hours 91.5% Yields 6-bromo-4-chloroquinoline

This method is noted for its operational simplicity, high yield, environmental friendliness, and suitability for industrial-scale production.

Alternative Cyclization and Halogenation Routes

Other literature describes cyclization of amino-substituted butenoic acid esters under controlled conditions to form chloroquinoline carboxylate esters:

  • Cyclization of N-(3-chlorophenyl)-3-amino-2-butenoic acid ester in the presence of in situ generated N,N-dimethylformamidinium chloride salt in dimethylformamide or halogenated solvents at 75–80 °C.
  • Isolation and hydrolysis of the quinoline-3-carboxylic acid ester, followed by thermal decarboxylation to yield methyl 7-chloroquinoline derivatives.

Though this method focuses on chloroquinoline synthesis, it provides insight into the controlled formation of quinoline carboxylate esters with halogen substitution.

Hydrolysis and Esterification Control

Hydrolysis of 4-chloroquinolines to 4(1H)-quinolones and subsequent esterification are critical steps:

  • Hydrolysis in acetic acid/water mixtures at controlled temperatures prevents undesired cross-coupling at multiple positions on the quinoline ring.
  • Esterification to methyl esters is typically achieved under acidic conditions or via direct esterification of carboxylic acid intermediates.

Reaction Mechanism Insights and Optimization

  • The Michael addition of ethyl propiolate to 4-bromaniline forms an acrylate intermediate, which upon heating in diphenyl ether undergoes cyclization to the quinoline core.
  • High temperature in diphenyl ether (200–220 °C) is crucial for efficient ring closure.
  • Phosphorus trichloride selectively chlorinates the 4-position hydroxyl group of 6-bromoquinoline-4(1H)-one to form the 4-chloro substituent.
  • Reaction times and temperatures are optimized to avoid side reactions and maximize yields.
  • Use of inert atmosphere (nitrogen or argon) prevents oxidation or side reactions during sensitive steps.

Summary Table of Key Preparation Parameters

Parameter Step 1: Michael Addition Step 2: Cyclization Step 3: Chlorination
Reactants 4-bromaniline, ethyl propiolate, methanol 3-(4-bromaniline) ethyl acrylate, diphenyl ether 6-bromoquinoline-4(1H)-one, phosphorus trichloride, toluene
Temperature 30–50 °C 200–220 °C Reflux (~110 °C)
Atmosphere Nitrogen or inert gas Not specified (likely inert) Not specified
Reaction Time Until completion (hours not specified) ~10 hours 2 hours
Yield Not specified 79.5–81% 91.5%
Product 3-(4-bromaniline) ethyl acrylate 6-bromoquinoline-4(1H)-one 6-bromo-4-chloroquinoline

Professional Evaluation and Recommendations

  • The method from 4-bromaniline and ethyl propiolate is the most documented and industrially viable route, balancing yield, cost, and environmental impact.
  • Control of reaction temperature and atmosphere is critical to prevent side reactions and ensure regioselectivity.
  • Use of diphenyl ether as a high-boiling solvent facilitates efficient cyclization.
  • Phosphorus trichloride remains the reagent of choice for chlorination at the quinoline 4-position, with high selectivity and yield.
  • Alternative methods involving in situ formation of reactive intermediates in dimethylformamide offer complementary approaches, especially for related chloroquinoline derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Methyl 7-bromo-4-chloroquinoline-2-carboxylate is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry, organic synthesis, and biological studies. Its unique structure and the presence of bromine and chlorine atoms make it a valuable intermediate in synthesizing various organic molecules and a potential lead compound in drug development.

Scientific Research Applications

This compound is used across various scientific disciplines:

  • Medicinal Chemistry This compound is investigated as a potential lead in drug development because of its unique structural features.
  • Organic Synthesis It serves as an intermediate in creating various organic molecules.
  • Biological Studies Quinoline derivatives, including this compound, are studied for their biological activities, such as antimicrobial and antiprotozoal properties.
  • Industrial Applications It is used in developing agrochemicals and other industrial products.

This compound has demonstrated biological activities, especially in antimicrobial and anticancer applications. The quinoline structure facilitates binding with enzymes and receptors, potentially inhibiting their activity, while the bromine and chlorine atoms enhance binding affinity and specificity. Studies indicate that quinoline derivatives have broad-spectrum antibiotic properties, making them effective against Gram-positive and Gram-negative bacteria by disrupting bacterial cell functions.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms enhance its reactivity, allowing it to bind to enzymes and receptors, thereby modulating their activity. This compound can inhibit or activate various biological processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

Table 1: Substituent Comparison of Selected Quinoline Derivatives
Compound Name Position 2 Position 4 Position 7 Core Structure
Methyl 7-bromo-4-chloroquinoline-2-carboxylate Methyl ester Chlorine Bromine Quinoline
7-Bromo-4-chloro-2-methylquinoline Methyl group Chlorine Bromine Quinoline
7-Bromo-2-phenylquinoline-4-carboxylic acid Phenyl group Carboxylic acid Bromine Quinoline
7-Bromo-4-chloroquinazoline - Chlorine Bromine Quinazoline*

*Quinazoline: Benzene fused to a pyrimidine ring instead of pyridine.

Key Observations :

  • Position 2: The methyl ester in the target compound contrasts with the methyl group in 7-bromo-4-chloro-2-methylquinoline and the phenyl group in 7-bromo-2-phenylquinoline-4-carboxylic acid. Esters generally exhibit higher hydrolytic stability than carboxylic acids but lower than ethers or hydrocarbons .
  • Position 4: Chlorine substitution is conserved in all listed quinoline analogs, suggesting its role in electronic modulation or steric effects.
  • Core Structure : Quinazoline derivatives (e.g., 7-bromo-4-chloroquinazoline) differ in aromatic ring fusion, which alters π-π stacking interactions and binding affinity in biological systems .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound (Predicted) 7-Bromo-2-phenylquinoline-4-carboxylic acid Methyl Palmitate
Solubility Low in water; soluble in organic solvents Low in water; soluble in DMSO Insoluble in water
Melting Point ~150–170°C (estimated) >200°C 30°C
Hydrolytic Stability Moderate (ester hydrolysis at high pH) High (carboxylic acid stable) Low (ester hydrolysis)
LogP (Lipophilicity) ~3.5–4.0 ~2.8 6.5


Analysis :

  • The methyl ester group increases lipophilicity (LogP ~3.5–4.0) compared to the carboxylic acid analog (LogP ~2.8), enhancing membrane permeability .
  • Halogen substituents (Br, Cl) contribute to higher melting points and crystallinity, as seen in related compounds .

Biological Activity

Methyl 7-bromo-4-chloroquinoline-2-carboxylate is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11H7BrClNO2C_{11}H_7BrClNO_2 and a molecular weight of approximately 300.54 g/mol. The compound features a bicyclic structure that includes a fused benzene and pyridine ring, with bromine and chlorine substituents that enhance its reactivity and binding affinity to biological targets.

The mechanism of action for this compound involves interactions with specific enzymes and receptors, potentially inhibiting their activity. The presence of halogen atoms (bromine and chlorine) is believed to enhance its binding affinity, allowing it to effectively target various molecular pathways. Ongoing research aims to elucidate these interactions further.

Overview

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy is attributed to its ability to disrupt microbial cell functions.

Case Studies

  • Antibacterial Efficacy : In a study evaluating various quinoline derivatives, this compound was shown to have an MIC (Minimum Inhibitory Concentration) value of 0.0195 mg/mL against Escherichia coli, indicating strong antibacterial potential. It also demonstrated activity against Bacillus mycoides and Candida albicans with MIC values of 0.0048 mg/mL .
  • Comparative Analysis : A comparative study of several quinoline derivatives revealed that compounds with similar structural modifications exhibited varying degrees of antimicrobial activity. This compound was among the most effective, particularly against resistant strains .

Overview

This compound has been investigated for its potential anticancer properties, particularly against various cancer cell lines.

Case Studies

  • Cell Line Studies : In vitro studies have shown that this compound exhibits potent cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The most notable results indicated an IC50 value of 14.68 µM against MCF-7 cells, showcasing its selective activity .
  • Mechanistic Insights : The compound's anticancer effects are hypothesized to result from the induction of apoptosis in cancer cells, mediated by the disruption of cell cycle checkpoints through inhibition of key kinases involved in cell proliferation .

Summary of Biological Activities

Biological ActivityMIC/IC50 ValuesTarget Organisms/Cells
Antibacterial0.0195 mg/mLE. coli, Bacillus mycoides, C. albicans
Anticancer14.68 µMMCF-7 (breast cancer), HCT-116 (colon carcinoma), HeLa (cervical carcinoma)

Q & A

Q. How can researchers design derivatives to enhance photophysical properties (e.g., fluorescence) without altering core reactivity?

  • Answer : Introduce electron-donating groups (e.g., -OCH3) at the 6-position to modulate the HOMO-LUMO gap. Time-Dependent DFT (TD-DFT) simulations predict absorption/emission wavelengths. Validate with UV-vis and fluorescence spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.